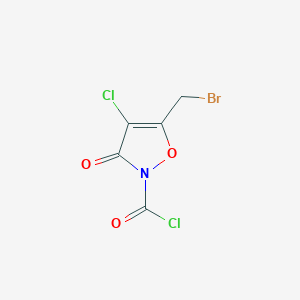
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of bromine, chlorine, and carbonyl functional groups, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by chlorination and subsequent formation of the oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is prioritized to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, acids, or other carbonyl-containing compounds.
科学研究应用
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride involves its ability to interact with various molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the modulation of biological activity and the inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride include:
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carboxylic acid
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-methyl ester
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-amide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
属性
CAS 编号 |
88918-40-5 |
|---|---|
分子式 |
C5H2BrCl2NO3 |
分子量 |
274.88 g/mol |
IUPAC 名称 |
5-(bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO3/c6-1-2-3(7)4(10)9(12-2)5(8)11/h1H2 |
InChI 键 |
KQDFAAFLSAVJEL-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=O)N(O1)C(=O)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)


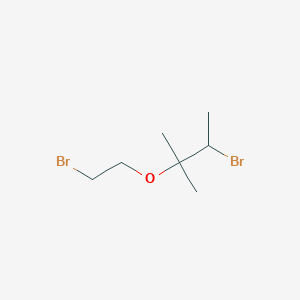
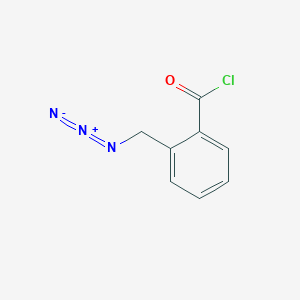
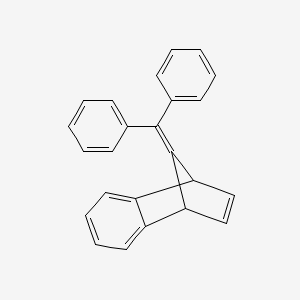
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

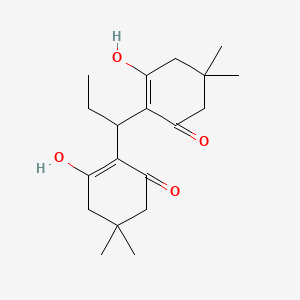
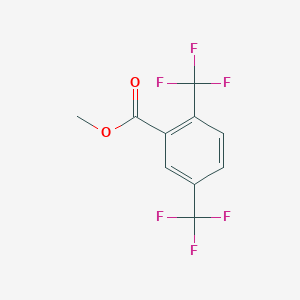
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

